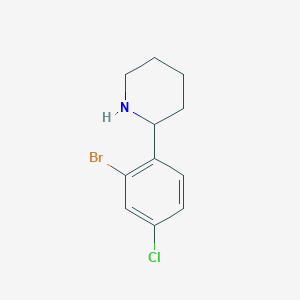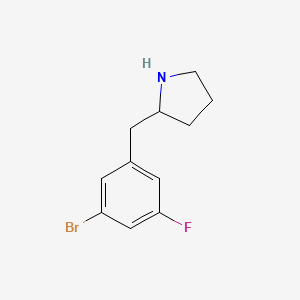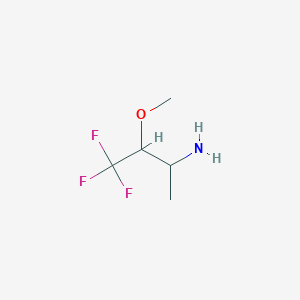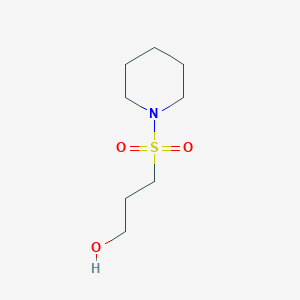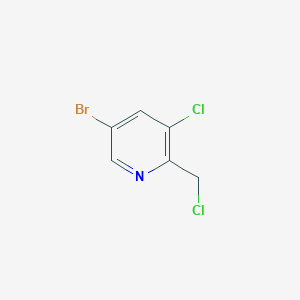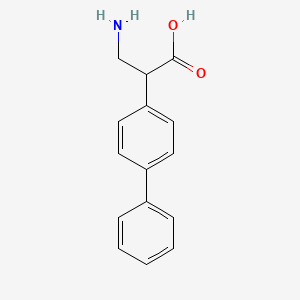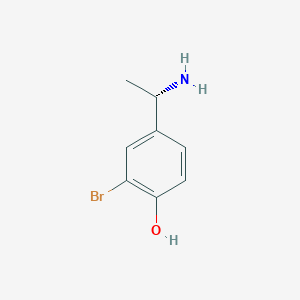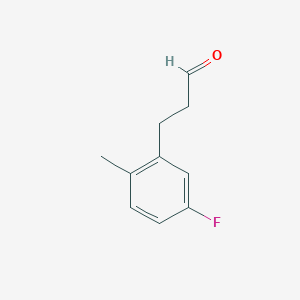
3-(5-Fluoro-2-methylphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-2-methylphenyl)propanal is an organic compound with the molecular formula C10H11FO It is a derivative of benzaldehyde, where the aldehyde group is attached to a propyl chain substituted with a fluorine atom at the 5th position and a methyl group at the 2nd position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 5-fluoro-2-methylbenzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-fluoro-2-methylbenzene is coupled with a propanal derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoro-2-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(5-Fluoro-2-methylphenyl)propanoic acid.
Reduction: 3-(5-Fluoro-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-2-methylphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Fluoro-3-methylphenyl)propanal
- 3-(2-Fluoro-5-methylphenyl)propanal
Uniqueness
3-(5-Fluoro-2-methylphenyl)propanal is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
3-(5-fluoro-2-methylphenyl)propanal |
InChI |
InChI=1S/C10H11FO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
WLZHKDNCRZIDBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



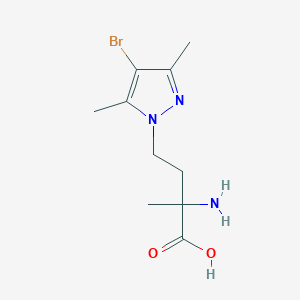
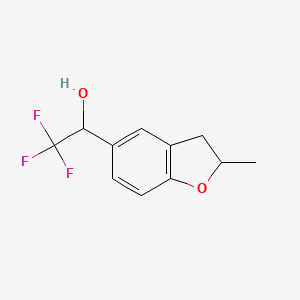
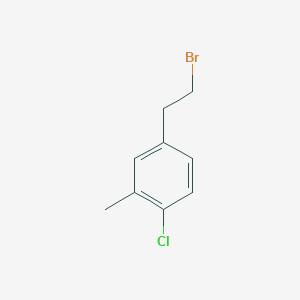

![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)
